molecular formula C13H9ClN2O B11865196 3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346707-16-1

3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11865196
CAS No.: 1346707-16-1
M. Wt: 244.67 g/mol
InChI Key: LSMGITPAAZWGJL-UHFFFAOYSA-N
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Description

3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol It is known for its unique structure, which includes a benzonitrile group linked to a chloropyridine moiety through an oxy-methyl bridge

Preparation Methods

The synthesis of 3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-methanol with 3-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzonitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation reactions to form various oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., potassium carbonate), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the agrochemical industry, it is explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

3-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components or similar compounds.

Properties

CAS No.

1346707-16-1

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-4-5-16-13(7-12)17-9-11-3-1-2-10(6-11)8-15/h1-7H,9H2

InChI Key

LSMGITPAAZWGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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